N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring two key structural motifs:
- Benzo[d][1,3]dioxole-5-carboxamide: A methylenedioxy-substituted aromatic ring fused to a carboxamide group.
- 4-(4-Fluorophenyl)piperazinyl-ethyl chain: A piperazine ring substituted with a 4-fluorophenyl group, connected via an ethyl linker to the carboxamide nitrogen.
This scaffold is structurally analogous to several pharmacologically active compounds, particularly those targeting neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes (e.g., O-GlcNAcase) .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQBZCDHADOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It has been found to be more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting the transport of nucleosides, the compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s interaction with ents suggests it may have good cell permeability, as ents are often involved in the uptake of drugs into cells.
Result of Action
The inhibition of ENTs by the compound can lead to a decrease in nucleotide synthesis and a disruption of adenosine function. This could potentially have a variety of cellular effects, depending on the specific role of these pathways in a given cell type.
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d][1,3]dioxole core linked to a piperazine moiety. Its molecular formula is with a molecular weight of 448.49 g/mol. The presence of the fluorophenyl group suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against solid tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2-M phase. For example, one study reported a decrease in the fraction of cells in the G1 phase from 65.3% to 52.53% upon treatment with a related compound .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 20 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 25 | Cytotoxicity |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies have indicated that it can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory processes.
- Cytokine Release Assays : In assays measuring cytokine release from immune cells, treatment with N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide resulted in significant reductions in IL-6 levels compared to untreated controls .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s activity is influenced by:
- Piperazine substituents (e.g., 4-fluorophenyl vs. dichlorophenyl).
- Linker length (ethyl vs. pentyl).
- Additional functional groups (e.g., thiadiazole, methoxyphenyl).
Table 1: Structural and Functional Comparison
Key Findings from Analogs
Role of Piperazine Substituents
- 4-Fluorophenyl vs. Dichlorophenyl : The target compound’s 4-fluorophenyl group may enhance receptor binding affinity compared to dichlorophenyl-substituted analogs like 7o, which show selectivity for dopamine D3 receptors . Fluorine’s electron-withdrawing effects could improve metabolic stability.
- Aryl vs.
Linker Length and Flexibility
- Ethyl vs. Pentyl Linkers : Shorter ethyl linkers (target compound) may restrict conformational flexibility compared to pentyl-linked 7o, which could enhance D3 receptor selectivity by optimizing spatial orientation .
Impact of Additional Functional Groups
- Thiadiazole (ASN90) : The thiadiazole-acetamide moiety in ASN90 confers O-GlcNAcase inhibitory activity, distinct from the target compound’s putative receptor-binding profile .
- Methoxyphenyl (HSD-2/HSD-4) : Methoxy groups in HSD-2/HSD-4 enhance π-stacking interactions in enzymatic pockets, suggesting divergent targets compared to the fluorophenylpiperazine motif .
Pharmacological Considerations
- Metabolic Stability: The methylenedioxy group in benzo[d][1,3]dioxole may reduce oxidative metabolism, extending half-life compared to non-fused analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide to maximize yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including coupling the benzo[d][1,3]dioxole-5-carboxamide moiety to a piperazine-ethyl intermediate. Key steps include:
- Using polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactivity .
- Optimizing reaction temperatures (e.g., 40–60°C) to balance reaction rate and side-product formation .
- Purification via flash column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton and carbon environments, focusing on peaks for the 4-fluorophenyl (δ 6.8–7.2 ppm) and benzo[d][1,3]dioxole groups (δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 427.18) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal decomposition profiles (e.g., decomposition onset at ~200°C) .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity to dopamine (D3) or serotonin (5-HT) receptors?
- Methodology :
- Radioligand Binding Assays : Use -labeled antagonists (e.g., -spiperone for 5-HT) in competition experiments. Calculate IC values and derive K using the Cheng-Prusoff equation .
- Functional Assays : Measure cAMP inhibition (for D3) or GTPγS binding (for 5-HT) in transfected HEK293 cells .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, brain permeability (via PAMPA-BBB assay), and metabolite identification using LC-MS/MS .
- Metabolic Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Q. How can enantiomeric purity be ensured during synthesis, given potential chiral centers?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts like (S)-DTBM-SEGPHOS during key coupling steps to enforce stereochemical control .
Q. What in silico approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with D3 receptors, focusing on the piperazine-ethyl group’s role in binding .
- QSAR Models : Train models on datasets of piperazine derivatives to predict logP, solubility, and hERG channel inhibition .
Q. How to design structure-activity relationship (SAR) studies targeting the benzo[d][1,3]dioxole moiety?
- Methodology :
- Analog Synthesis : Replace the dioxole ring with bioisosteres (e.g., benzofuran) and compare binding affinity .
- Electron-Withdrawing Substituents : Introduce halogens (e.g., Cl) at the 4-position of the dioxole to assess impact on receptor selectivity .
Data Contradiction Analysis
Q. How to address conflicting data between receptor binding assays and functional cellular responses?
- Methodology :
- Orthogonal Assays : Validate binding data with calcium flux (FLIPR) or β-arrestin recruitment (BRET) assays .
- Receptor Reserve Analysis : Use irreversible antagonists to quantify spare receptors, explaining potency gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
